tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate hydrochloride
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Overview
Description
Tert-butyl N-{[(1S,5S)-3-azabicyclo[310]hexan-1-yl]methyl}carbamate hydrochloride is a synthetic compound with a distinctive bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate hydrochloride involves the reaction of tert-butyl carbamate with a suitably protected bicyclic amine. The reaction typically proceeds under mild conditions using a solvent like dichloromethane, with the addition of a catalyst such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring allows for precise control of reaction parameters, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, which may alter its functional groups and enhance its reactivity in subsequent steps.
Reduction: : Reduction reactions can be used to modify the bicyclic structure, potentially leading to derivatives with varied biological activities.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, are commonly employed to introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide and potassium permanganate are frequently used to induce oxidation.
Reducing Agents: : Sodium borohydride and lithium aluminum hydride are common choices for reduction reactions.
Substitution Reactions: : Using reagents such as sodium hydride or potassium tert-butoxide under anhydrous conditions facilitates nucleophilic substitution.
Major Products Formed
Oxidation, reduction, and substitution reactions lead to various derivatives, each potentially exhibiting unique chemical and biological properties. These products are valuable for further exploration in drug development and other applications.
Scientific Research Applications
Tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate hydrochloride has garnered interest in several research areas:
Chemistry: : Its unique structure serves as a model compound for studying bicyclic systems and their reactivity.
Biology: : Researchers investigate its interactions with biomolecules, aiming to understand its potential as a biochemical probe.
Medicine: : Its potential therapeutic applications include acting as a precursor for drug candidates targeting specific enzymes or receptors.
Industry: : The compound’s synthesis and modification are explored for the development of new materials with advanced properties.
Mechanism of Action
The effects of tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate hydrochloride are primarily attributed to its interaction with molecular targets such as enzymes or receptors. Its bicyclic structure allows for specific binding interactions, potentially modulating the activity of its targets. These interactions involve pathways critical to cellular functions, making the compound a candidate for therapeutic development.
Comparison with Similar Compounds
Compared to other carbamate derivatives, tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate hydrochloride stands out due to its unique bicyclic framework. Similar compounds may include:
Tert-butyl N-methylcarbamate: : Simpler structure, different reactivity profile.
Isopropyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate: : Another bicyclic system, but with different stereochemistry and biological activity.
The distinct structural features of this compound contribute to its unique chemical and biological properties, distinguishing it from these related compounds.
Properties
CAS No. |
2648902-29-6 |
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Molecular Formula |
C11H21ClN2O2 |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-11-4-8(11)5-12-6-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H/t8-,11+;/m1./s1 |
InChI Key |
KQRFBKFRSVIRPA-NINOIYOQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@]12C[C@@H]1CNC2.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC1CNC2.Cl |
Purity |
95 |
Origin of Product |
United States |
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